![molecular formula C11H8N2O4 B11725122 Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- CAS No. 56244-19-0](/img/structure/B11725122.png)
Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]urea is a compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]urea typically involves the condensation of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with urea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for [(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
[(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and is studied for its biological activity.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of [(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: This compound is a hybrid of ferulic acid and esculetin, known for its antioxidant properties.
4-Hydroxy-2-quinolones: These compounds are structurally similar and have significant pharmaceutical and biological activities.
Uniqueness
[(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]urea is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound for synthetic chemistry.
特性
CAS番号 |
56244-19-0 |
|---|---|
分子式 |
C11H8N2O4 |
分子量 |
232.19 g/mol |
IUPAC名 |
(4-hydroxy-2-oxochromen-3-yl)methylideneurea |
InChI |
InChI=1S/C11H8N2O4/c12-11(16)13-5-7-9(14)6-3-1-2-4-8(6)17-10(7)15/h1-5,14H,(H2,12,16) |
InChIキー |
YFYGYSIOKAKUQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B11725040.png)
![2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725065.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)

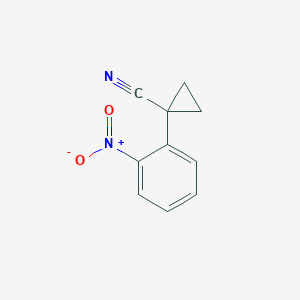

![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
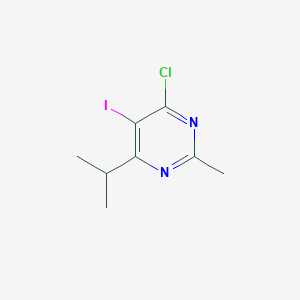
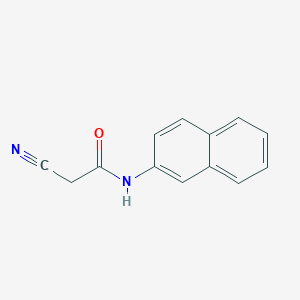
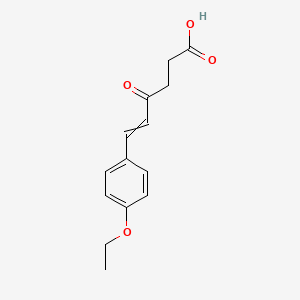
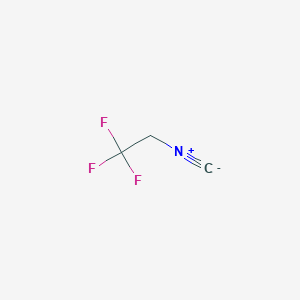

![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)
